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molecular formula C18H18BrN3O B8477030 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole

2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole

Cat. No. B8477030
M. Wt: 372.3 g/mol
InChI Key: MLOPZWXYPQCJKT-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

The mixture of 4-(1H-benzoimidazol-2-yl)-cyclohexanol (0.36 g, 1.67 mmol), 3-bromo-2-chloro-pyridine (0.64 g, 3.34 mmol), t-BuONa (0.37 g, 3.34 mmol) and DMSO (5 mL) was heated at 60° C. for 2 days under N2 atmosphere. Then the mixture was concentrated under vacuum and the obtained residue was purified by silica gel chromatograph (DCM:MeOH=10:1) to give 2-[4-(3-bromo-pyridin-2-yloxy)-cyclohexyl]-1H-benzoimidazole (0.15 g, 0.403 mmol, 36% yield) as white solid.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1.[Br:17][C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1.C(O[Na])(C)(C)C>CS(C)=O>[Br:17][C:18]1[C:19]([O:16][CH:13]2[CH2:14][CH2:15][CH:10]([C:2]3[NH:3][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=4[N:1]=3)[CH2:11][CH2:12]2)=[N:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C2CCC(CC2)O
Name
Quantity
0.64 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatograph (DCM:MeOH=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OC1CCC(CC1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.403 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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